molecular formula C18H14BrN3O5S2 B5027208 2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE

2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE

Cat. No.: B5027208
M. Wt: 496.4 g/mol
InChI Key: YOIPEHMZBCGRQU-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is a complex organic compound that features a thiazole ring, a bromine atom, and a benzenesulfonate group

Properties

IUPAC Name

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromophenyl] 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O5S2/c1-10(23)21-12-3-5-13(6-4-12)29(25,26)27-15-7-2-11(8-14(15)19)9-16-17(24)22-18(20)28-16/h2-9H,1H3,(H,21,23)(H2,20,22,24)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIPEHMZBCGRQU-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N=C(S3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N=C(S3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE typically involves multiple steps One common route includes the formation of the thiazole ring through the reaction of a brominated precursor with thiourea under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom and other functional groups can be substituted with different groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves its interaction with specific molecular targets. The thiazole ring and other functional groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)THIAZOLE: Another thiazole derivative with different functional groups.

    INDOLE DERIVATIVES: Compounds with similar heterocyclic structures and potential biological activities.

Uniqueness

2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.